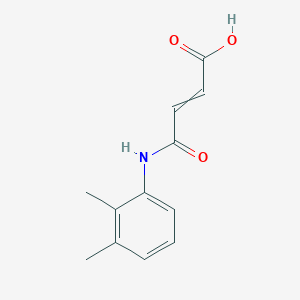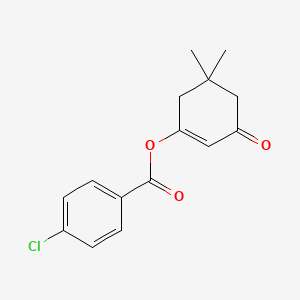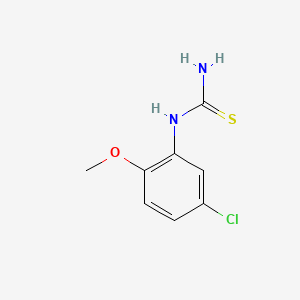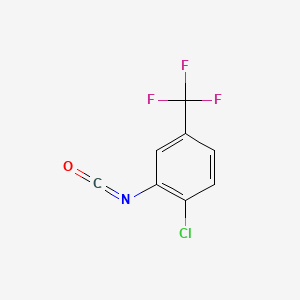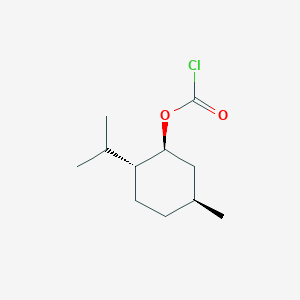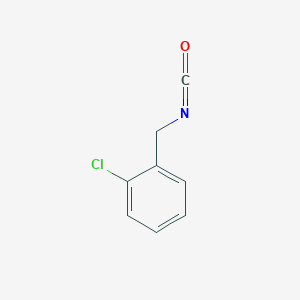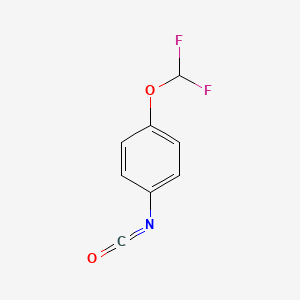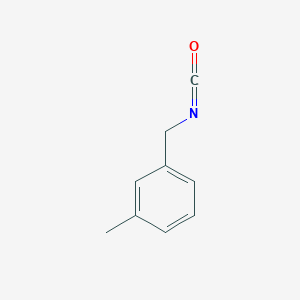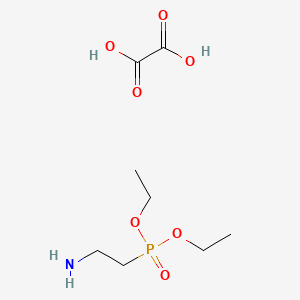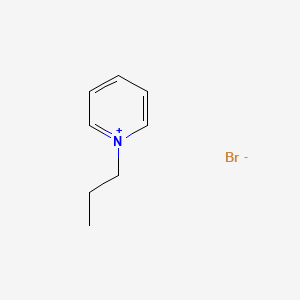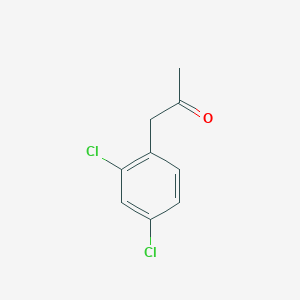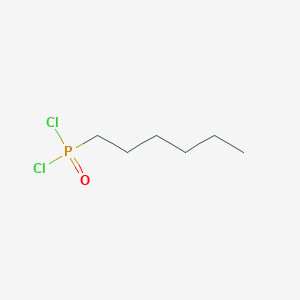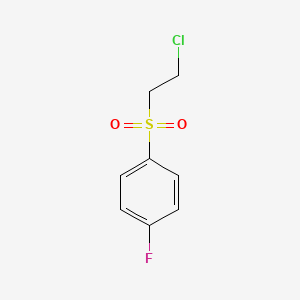
2-Chloroethyl 4-fluorophenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloroethyl 4-fluorophenyl sulfone (2-CEPFS) is an important fluorinated sulfone compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, a reagent, and a biochemical agent.
Scientific Research Applications
Synthesis and Applications in Polymer Science
Fuel-Cell Applications : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for potential use in fuel cells. These copolymers exhibited high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Polymer Electrolyte Membranes : Novel poly(aryl ether sulfone) copolymers with high thermal stability and proton conductivity were developed. These properties are essential for polymer electrolyte membrane fuel cell (PEMFC) applications (Pefkianakis et al., 2005).
Proton Exchange Membranes : Comb-shaped poly(arylene ether sulfone)s were created for use in fuel cells. These polymers showed high proton conductivity and good properties as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Chemical Synthesis and Analysis
Synthesis of Genotoxic Impurity : A study focused on synthesizing and quantifying a genotoxic impurity related to 4-fluorophenyl sulfone in pharmaceuticals, demonstrating advanced analytical methodologies for this purpose (Katta et al., 2017).
Oxidative Chlorination : Research was conducted on the synthesis of 2-chloroethyl alkyl sulfones via the oxidative chlorination of 2-hydroxyethyl alkyl sulfides, providing insights into the chemical transformations involving chloroethyl and fluorophenyl sulfone compounds (Derzhinskii et al., 1976).
properties
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIERKKDNYFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371409 |
Source


|
| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl 4-fluorophenyl sulfone | |
CAS RN |
33330-46-0 |
Source


|
| Record name | 1-(2-Chloroethanesulfonyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

